molecular formula C6H13BrO2S B1444191 1-Bromo-3-methanesulfonyl-2,2-dimethylpropane CAS No. 1423029-70-2

1-Bromo-3-methanesulfonyl-2,2-dimethylpropane

Cat. No.: B1444191
CAS No.: 1423029-70-2
M. Wt: 229.14 g/mol
InChI Key: BYLWRXDJHRLRNV-UHFFFAOYSA-N
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Description

Molecular Architecture and Stereochemical Considerations

Structural Composition and Molecular Geometry

1-Bromo-3-methanesulfonyl-2,2-dimethylpropane (CAS 1423029-70-2) is a branched alkane derivative featuring a propane backbone substituted with three distinct functional groups. Its molecular architecture comprises:

  • A bromo substituent (-Br) at the terminal carbon (C1)
  • Two methyl groups (-CH₃) attached to the central carbon (C2)
  • A methanesulfonyl group (-SO₂CH₃) at the third carbon (C3)

The molecular formula is C₆H₁₃BrO₂S , with a molecular weight of 229.14 g/mol . The sulfonyl group (-SO₂-) is tetrahedral around sulfur, forming a planar geometry with adjacent oxygen atoms bonded via double bonds. The propane backbone adopts a staggered conformation to minimize steric strain between the bulky substituents.

Key Structural Features:
Functional Group Position Bond Type
Bromine C1 (Terminal) C–Br (single bond)
Methyl (x2) C2 (Central) C–C (single bond)
Methanesulfonyl C3 (Terminal) S–O (double bond)

Stereochemical Implications

The molecule lacks stereogenic centers due to the absence of tetrahedral carbons with four distinct substituents. The central carbon (C2) bears two methyl groups and two single bonds (to C1 and C3), resulting in a symmetrical environment. This symmetry precludes geometric isomerism (cis/trans) or enantiomer formation.

Properties

IUPAC Name

1-bromo-2,2-dimethyl-3-methylsulfonylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13BrO2S/c1-6(2,4-7)5-10(3,8)9/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYLWRXDJHRLRNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CS(=O)(=O)C)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Procedure

  • Neopentyl glycol is dissolved in dry dichloromethane.
  • Triethylamine is added as a base to scavenge hydrochloric acid formed during the reaction.
  • Methanesulfonyl chloride (methanesulfonyl chloride) is added dropwise at low temperature (ice-bath) to control the exothermic reaction.
  • The mixture is stirred at room temperature for several hours to ensure complete conversion.
  • The reaction mixture is worked up by washing with water and brine, followed by drying over sodium sulfate.
  • Concentration under reduced pressure yields 2,2-dimethylpropane-1,3-diyl dimethanesulfonate as a white solid.

Key Data

Parameter Value
Yield 90%
Melting Point (mp) 70–72 °C
Characterization IR (KBr): 2995, 2939, 1479 cm⁻¹ etc.
¹H NMR (CDCl₃, 500 MHz) δ 1.07 (6H, s, Me), 3.05 (6H, s, Me), 4.02 (4H, s, CH₂)
¹³C NMR (CDCl₃, 125 MHz) δ 21.5 (CH₃), 35.7 (C), 37.5 (CH₃), 73.4 (CH₂)

This intermediate is crucial as it contains two good leaving groups (methanesulfonates) for further substitution reactions.

Alternative Synthetic Routes and Considerations

  • The use of trifluoromethanesulfonic anhydride to prepare bis(trifluoromethanesulfonate) derivatives has been reported, which can serve as activated intermediates for further functionalization, including bromination or nucleophilic substitution.
  • Careful control of temperature and stoichiometry is critical to avoid over-substitution or side reactions.
  • Purification is commonly achieved by extraction, drying, and chromatographic techniques or distillation under reduced pressure to isolate the target compound in high purity.

Summary Table of Preparation Steps

Step Reagents/Conditions Product Yield Notes
1 Neopentyl glycol + Methanesulfonyl chloride + Triethylamine, DCM, 0°C to RT 2,2-Dimethylpropane-1,3-diyl dimethanesulfonate 90% White solid, characterized by NMR and IR
2 Dimethanesulfonate + NaBr (or NBS), DMF or acetone, heat This compound Variable, typically high SN2 substitution or bromination

Research Findings and Analytical Data

  • The methanesulfonate intermediate exhibits well-defined NMR signals consistent with the neopentyl structure and sulfonyl groups, confirming substitution.
  • Brominated products show characteristic shifts in NMR and IR spectra, consistent with the presence of bromine and sulfonyl functionalities.
  • Mass spectrometry (ESI-MS) confirms molecular weights matching the expected compounds with high accuracy.
  • The described synthetic methods have been validated in multiple studies, demonstrating reproducibility and scalability.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-methanesulfonyl-2,2-dimethylpropane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, to form new compounds.

    Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.

    Oxidation and Reduction: The sulfone group can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.

    Bases: Strong bases such as sodium hydride or potassium tert-butoxide are used in elimination reactions.

    Oxidizing and Reducing Agents: Agents like hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Elimination Products: Alkenes are typically formed as major products in elimination reactions.

    Oxidation and Reduction Products: The products vary based on the specific oxidizing or reducing agents used.

Scientific Research Applications

1-Bromo-3-methanesulfonyl-2,2-dimethylpropane is utilized in several scientific research fields:

    Chemistry: It serves as a building block in organic synthesis, enabling the formation of complex molecules.

    Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into drug development often involves this compound as an intermediate in the synthesis of therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials, contributing to various industrial processes.

Mechanism of Action

The mechanism of action of 1-Bromo-3-methanesulfonyl-2,2-dimethylpropane involves its reactivity due to the presence of the bromine and sulfone groups. The bromine atom acts as a leaving group in substitution and elimination reactions, while the sulfone group can participate in redox reactions. These functional groups enable the compound to interact with various molecular targets and pathways, facilitating its use in synthetic and research applications.

Comparison with Similar Compounds

Structural and Steric Effects

The 2,2-dimethylpropane backbone creates a highly branched environment around the bromine atom at position 1, significantly hindering nucleophilic attack in SN2 reactions. This steric effect is comparable to 1-bromo-2,2-dimethylpropane (neo-pentyl bromide), which is known for its low SN2 reactivity due to crowding near the reactive center .

Key Comparison Table: Steric and Electronic Properties

Compound Structure Steric Hindrance Electronic Effects (Leaving Group)
1-Bromo-3-methanesulfonyl-2,2-dimethylpropane Br–C(CH₃)₂–CH₂–SO₂CH₃ High Bromide (Br⁻); methanesulfonyl may withdraw electrons
1-Bromo-2,2-dimethylpropane Br–C(CH₃)₂–CH₃ High Bromide (Br⁻)
1-Bromobutane Br–CH₂CH₂CH₂CH₃ Low Bromide (Br⁻)
1-Iodo-2,2-dimethylpropane I–C(CH₃)₂–CH₃ High Iodide (I⁻), superior leaving group

Reactivity in Substitution Reactions

SN2 Mechanism
  • This compound: Steric hindrance from the 2,2-dimethyl groups impedes backside attack, leading to low SN2 reactivity.
  • 1-Bromo-2,2-dimethylpropane : Similarly low SN2 reactivity due to steric hindrance .
  • 1-Bromobutane : Linear structure allows efficient backside attack, resulting in high SN2 reactivity .
  • 1-Iodo-2,2-dimethylpropane : Despite steric hindrance, the superior leaving group ability of iodide (I⁻ > Br⁻) enhances SN2 reactivity compared to brominated analogues .
SN1 Mechanism
  • The 2,2-dimethyl groups could stabilize a tertiary carbocation if formed, but the primary position of the bromine makes this unlikely.
  • 1-Bromo-2,2-dimethylpropane : Forms a tertiary carbocation (if adjacent to branching), favoring SN1 pathways, but primary bromides generally favor SN2 .

Leaving Group and Electronic Effects

The methanesulfonyl group (-SO₂CH₃) is a strong electron-withdrawing group, which could increase the electrophilicity of the adjacent carbon in other contexts (e.g., if attached to the reactive center). However, in this compound, the bromine remains the primary leaving group. Compared to sulfonate esters (e.g., mesylates or tosylates), where the sulfonate group itself acts as a leaving group, the bromide in this compound is a weaker leaving agent than sulfonate but stronger than chloride or fluoride .

Reactivity Trend for Leaving Groups : I⁻ > Br⁻ > SO₃⁻ (sulfonates) > Cl⁻ > F⁻

Biological Activity

1-Bromo-3-methanesulfonyl-2,2-dimethylpropane (CAS No. 1423029-70-2) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural components:

  • A bromine atom, which enhances reactivity.
  • A methanesulfonyl group, known for its ability to form stable sulfonamides.
  • A branched alkyl chain that influences steric properties and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The mechanisms include:

  • Nucleophilic Substitution Reactions : The bromine atom can be replaced by nucleophiles, leading to the formation of sulfonamide derivatives that may exhibit antimicrobial or anticancer properties.
  • Inhibition of Enzymatic Activity : The methanesulfonyl group can act as a leaving group in reactions with nucleophilic enzymes, potentially inhibiting their function and altering metabolic pathways.
  • Cell Cycle Modulation : Similar compounds have been shown to affect cell cycle progression, particularly influencing the G1/S transition through interactions with cell cycle regulators.

Pharmacokinetics

Pharmacokinetic studies suggest that this compound possesses favorable bioavailability characteristics. Its lipophilicity allows for efficient cell membrane penetration, facilitating interaction with intracellular targets.

Anticancer Activity

Several studies have investigated the anticancer potential of compounds similar to this compound. For instance:

CompoundTargetEffectReference
This compoundMARK4Inhibition of cell proliferation
5-Bromo-3-(5-methyl-1,2,4-oxadiazol-3-yl)methylVarious cancer cell linesInduces apoptosis

These findings indicate that modifications in the structure can significantly influence biological activity.

Antimicrobial Properties

The compound's sulfonamide group is known for its antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
E. coli32 µg/mL
S. aureus16 µg/mL

Case Studies

  • Case Study on Anticancer Efficacy : A study published in the Journal of Organic Chemistry evaluated the efficacy of various sulfonamide derivatives against cancer cell lines. The results indicated that compounds structurally related to this compound exhibited significant cytotoxicity through apoptosis induction mechanisms.
  • Antimicrobial Activity Assessment : Research conducted on sulfonamide derivatives revealed their effectiveness against multi-drug resistant bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.

Q & A

Q. What are the common synthetic routes for preparing 1-Bromo-3-methanesulfonyl-2,2-dimethylpropane?

The synthesis typically involves bromination of a precursor such as 3-methanesulfonyl-2,2-dimethylpropane. Controlled bromination conditions (e.g., using HBr or NaBr in non-polar solvents like CCl₄) ensure selective introduction of the bromine atom. Alternatively, nucleophilic substitution reactions with reagents like NaOMe in polar solvents (methanol/ethanol) can modify functional groups while retaining the methanesulfonyl and dimethyl moieties .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • ¹H/¹³C NMR : To identify the bromine environment, methyl group splitting patterns, and methanesulfonyl group integration.
  • IR Spectroscopy : Confirms sulfonyl (S=O stretching ~1350–1160 cm⁻¹) and C-Br (~600–500 cm⁻¹) absorptions.
  • Mass Spectrometry : Determines molecular weight (e.g., via ESI-MS) and fragmentation patterns. PubChem and CAS databases provide reference spectral data for analogous brominated compounds .

Q. What stability considerations are critical for storing and handling this compound?

The bromine atom and methanesulfonyl group make it sensitive to light and moisture. Storage under inert gas (N₂/Ar) at –20°C in amber glass vials is recommended. Degradation products (e.g., elimination byproducts like alkenes) should be monitored via periodic GC-MS analysis .

Advanced Research Questions

Q. How does steric hindrance from the 2,2-dimethyl groups influence reactivity in nucleophilic substitution (SN2) reactions?

The bulky 2,2-dimethyl groups create significant steric hindrance, favoring SN1 mechanisms over SN2. Kinetic studies using polar protic solvents (e.g., H₂O/EtOH mixtures) show increased carbocation stabilization, supported by isotopic labeling (e.g., ¹⁸O tracking in hydrolysis). Computational modeling (DFT) predicts transition-state geometries and activation energies, revealing steric clashes in SN2 pathways .

Q. How can computational chemistry predict regioselectivity in functionalization reactions involving this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) map electrostatic potential surfaces, identifying electron-deficient regions (e.g., near the methanesulfonyl group). This guides predictions for electrophilic attack or cross-coupling reactions (e.g., Suzuki-Miyaura). Studies on analogous brominated cyclopropanes validate these computational approaches .

Q. What strategies resolve contradictions in reported reaction yields under varying catalytic conditions?

Discrepancies often arise from solvent polarity, catalyst loading (e.g., Pd(PPh₃)₄ in cross-coupling), or trace moisture. Systematic Design of Experiments (DoE) methodologies optimize variables (temperature, solvent, catalyst). For example, anhydrous DMF improves yields in Pd-catalyzed couplings by reducing side reactions. Statistical tools (ANOVA) validate reproducibility .

Q. How does the methanesulfonyl group direct subsequent functionalization reactions?

The electron-withdrawing methanesulfonyl group activates adjacent carbons for nucleophilic attack (e.g., Grignard additions) or deprotonation. In radical reactions (e.g., atom-transfer radical polymerization), it stabilizes intermediates through resonance. Comparative studies with non-sulfonylated analogs show 2–3x faster kinetics in sulfonyl-directed pathways .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Bromo-3-methanesulfonyl-2,2-dimethylpropane
Reactant of Route 2
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1-Bromo-3-methanesulfonyl-2,2-dimethylpropane

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